molecular formula C18H28N2O2S B2624337 N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide CAS No. 863017-19-0

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Cat. No. B2624337
CAS RN: 863017-19-0
M. Wt: 336.49
InChI Key: ODQFJWCLFJSXEX-UHFFFAOYSA-N
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Description

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. In

Scientific Research Applications

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to modulate the activity of the dopamine D3 receptor, which is involved in a variety of neurological disorders such as addiction and schizophrenia. In cardiology, this compound has been shown to improve cardiac function in animal models of heart failure. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models.

Mechanism of Action

The exact mechanism of action of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is still being investigated, but it is known to modulate the activity of G protein-coupled receptors (GPCRs), including the dopamine D3 receptor. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the activity of the dopamine D3 receptor, this compound can modulate the activity of dopamine neurons and alter dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of dopamine neurotransmission, improvement of cardiac function, and inhibition of cancer cell growth. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor. However, this compound also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. These limitations must be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide, including further investigation of its mechanism of action, development of more potent and selective analogs, and exploration of its potential therapeutic applications in a variety of fields. In addition, this compound may have potential applications in the development of new drugs for the treatment of addiction, schizophrenia, heart failure, and cancer. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1-morpholino-1-(thiophen-2-yl)propan-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified using standard methods such as recrystallization or column chromatography.

properties

IUPAC Name

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFJWCLFJSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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